molecular formula C14H18N2O B12332866 1,7-Naphthyridin-8(7H)-one, 6-phenyl-

1,7-Naphthyridin-8(7H)-one, 6-phenyl-

Cat. No.: B12332866
M. Wt: 230.31 g/mol
InChI Key: QHOLZULUKSHWPN-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-8(7H)-one, 6-phenyl- is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of phenyl-substituted amines and ketones, followed by cyclization using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-8(7H)-one, 6-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1,7-Naphthyridin-8(7H)-one, 6-phenyl- has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-8(7H)-one, 6-phenyl- involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridin-2(1H)-one
  • Quinolin-8-ol
  • Isoquinolin-1(2H)-one

Uniqueness

1,7-Naphthyridin-8(7H)-one, 6-phenyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it might exhibit different pharmacokinetic properties or binding affinities.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-phenyl-2,3,4,4a,5,6,7,8a-octahydro-1H-1,7-naphthyridin-8-one

InChI

InChI=1S/C14H18N2O/c17-14-13-11(7-4-8-15-13)9-12(16-14)10-5-2-1-3-6-10/h1-3,5-6,11-13,15H,4,7-9H2,(H,16,17)

InChI Key

QHOLZULUKSHWPN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(NC(=O)C2NC1)C3=CC=CC=C3

Origin of Product

United States

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